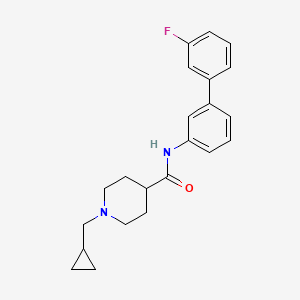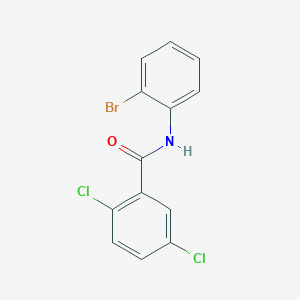
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA, which can have a range of physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased levels of GABA can lead to a range of physiological and biochemical effects, including anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased levels of GABA in the brain, reduced seizure activity, improved cognitive function, and reduced anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, the use of this compound in lab experiments can be limited by its cost and availability. The synthesis of this compound is complex and requires specialized expertise, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of this compound in patients with epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties. Several research groups are currently working on the synthesis and characterization of new GABA-AT inhibitors with enhanced potency and selectivity.
Conclusion:
This compound is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in neurological and psychiatric disorders. The synthesis of this compound is complex, but it has been extensively studied for its biochemical and physiological effects in animal models. Future research on this compound and other GABA-AT inhibitors may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in several scientific publications, including a patent application filed by Pfizer. The process involves the use of various reagents and solvents, and careful purification steps are required to obtain a pure product.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that this compound can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-5-1-3-18(13-20)19-4-2-6-21(14-19)24-22(26)17-9-11-25(12-10-17)15-16-7-8-16/h1-6,13-14,16-17H,7-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDEPWNGHGEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5015456.png)
![5-(1-piperidinyl)-6-[4-(4-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5015458.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B5015470.png)
![dimethyl 2-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5015475.png)
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015481.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5015494.png)
![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5015510.png)

![methyl 4-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B5015524.png)
![2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5015528.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5015543.png)
![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)